molecular formula C14H8F2N2O B2366550 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 380183-86-8

2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2366550
CAS No.: 380183-86-8
M. Wt: 258.228
InChI Key: HBTDXVMXYCSFLZ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound that belongs to the class of phthalazinones This compound is characterized by the presence of a difluorophenyl group attached to a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 2,4-difluoroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 2,4-Difluoroaniline reacts with phthalic anhydride in the presence of sulfuric acid.

    Step 2: The reaction mixture is heated to promote the formation of the dihydrophthalazinone core.

    Step 3: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phthalazinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure.

    2-(2,4-Difluorophenyl)pyridine: Another compound with a difluorophenyl group, but with a pyridine core.

Uniqueness

2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one is unique due to its specific combination of the difluorophenyl group and the dihydrophthalazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-10-5-6-13(12(16)7-10)18-14(19)11-4-2-1-3-9(11)8-17-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTDXVMXYCSFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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